molecular formula C6Cl4N2 B103138 3,4,5,6-Tetrachloropyridine-2-carbonitrile CAS No. 17824-83-8

3,4,5,6-Tetrachloropyridine-2-carbonitrile

Cat. No. B103138
CAS RN: 17824-83-8
M. Wt: 241.9 g/mol
InChI Key: KFPBGJYBKSQIAI-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyridine-2-carbonitrile is a chemical compound that serves as a precursor for various fluorinated heterocyclic compounds. It can be transformed into different derivatives through substitution reactions, which are useful in the synthesis of more complex molecules. The compound's reactivity with potassium fluoride to yield tetrafluorinated pyridines is particularly noteworthy, as these fluorinated derivatives have significant applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 3,4,5,6-tetrachloropyridine-2-carbonitrile derivatives involves various chemical reactions. For instance, the compound can be heated with potassium fluoride to obtain 3,4,5,6-tetrafluoropyridine-2-carbonitrile. This reaction is a key step in the synthesis of tetrafluorinated pyridine derivatives, which can be further reduced or hydrolyzed to yield aldehydes, acids, and amides . Additionally, the synthesis of related heterocyclic compounds, such as 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, involves one-pot synthesis using ethyl cyanoacetate, propylamine, and ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of 3,4,5,6-tetrachloropyridine-2-carbonitrile and its derivatives has been studied using various spectroscopic methods. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy . These analyses provide insights into the geometric parameters and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of 3,4,5,6-tetrachloropyridine-2-carbonitrile is demonstrated by its ability to undergo various reactions to form different functionalized compounds. For instance, the reduction of the tetrafluorinated derivative yields an aldehyde, which can further react with oxygen to form a carboxylic acid. Acidic hydrolysis of the nitrile group leads to the formation of a carboxamide . These reactions are crucial for the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5,6-tetrachloropyridine-2-carbonitrile derivatives are influenced by their molecular structure. The absorption and fluorescence properties of these compounds have been investigated, revealing that solvent effects play a significant role in their emission spectra . The light and wash fastness of azo-disperse dyes derived from related heterocyclic compounds suggest that these materials have practical applications in the textile industry . The biological activity of these dyes against various bacteria also indicates potential applications in the development of antimicrobial agents .

Safety And Hazards

The safety data sheet for 3,4,5,6-Tetrachloropyridine-2-carbonitrile indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPBGJYBKSQIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027795
Record name 3,4,5,6-Tetrachloropyridine-2-carbonitrile
Source EPA DSSTox
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Molecular Weight

241.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro-
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Product Name

3,4,5,6-Tetrachloropyridine-2-carbonitrile

CAS RN

17824-83-8
Record name 3,4,5,6-Tetrachloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17824-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachloropicolinonitrile
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Record name 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
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Record name 3,4,5,6-Tetrachloropyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrachloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRACHLOROPICOLINONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, QH Ai, HX Wang, H Luo - Advanced Materials Research, 2012 - Trans Tech Publ
In order to optimize the process conditions for regeneration of activated carbon form spent catalyst resulted from 3,4,5,6-tetrachloropyridine-2-carbonitrile synthesis. A two-step process …
Number of citations: 1 www.scientific.net
RE Banks, RN Haszeldine, KH Legge… - Journal of the Chemical …, 1974 - pubs.rsc.org
3,4,5,6-Tetrafluoropyridine-2-carbonitrile and 3,5-dichloro-4,6-difluoropyridine-2-carbonitrile can be obtained by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride…
Number of citations: 8 pubs.rsc.org
H Li, S Li, C Srinivasakannan, S Yin… - Materials Research …, 2019 - iopscience.iop.org
The present work attempts to regenerate the spent catalyst loaded with mercuric chloride utilizing microwave heating, followed by ultrasound augmented impregnation of Cu (NO 3) 2. …
Number of citations: 1 iopscience.iop.org

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